Benzaldehyde,4-(3-furanyl)-
Overview
Description
Benzaldehyde,4-(3-furanyl)- is an organic compound that features both a furan ring and a benzaldehyde moiety. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde,4-(3-furanyl)- can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the furan ring . Another method involves the formylation of furan derivatives using formylating agents such as formic acid or formic acid derivatives under acidic conditions .
Industrial Production Methods
Industrial production of Benzaldehyde,4-(3-furanyl)- typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde,4-(3-furanyl)- undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(4-Formylphenyl)furan-2-carboxylic acid.
Reduction: 3-(4-Hydroxymethylphenyl)furan-2-carbaldehyde.
Substitution: Halogenated derivatives of Benzaldehyde,4-(3-furanyl)-.
Scientific Research Applications
Benzaldehyde,4-(3-furanyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde,4-(3-furanyl)- involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler analog with only one formyl group on the furan ring.
3-(4-Hydroxyphenyl)furan-2-carbaldehyde: A derivative with a hydroxyl group instead of a formyl group on the benzene ring.
3-(4-Methylphenyl)furan-2-carbaldehyde: A derivative with a methyl group on the benzene ring.
Uniqueness
Benzaldehyde,4-(3-furanyl)- is unique due to the presence of both formyl groups on the furan and benzene rings, which provides distinct reactivity and versatility in chemical synthesis compared to its analogs .
Biological Activity
Benzaldehyde, 4-(3-furanyl)-, also known as 4-(furan-3-yl)benzaldehyde, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.
Chemical Structure and Properties
Benzaldehyde, 4-(3-furanyl)- is characterized by a benzene ring substituted with a furan moiety and an aldehyde group. Its molecular formula is , and it has been identified in various natural sources, including certain fungi such as Sarcodontia crocea .
1. Antimicrobial Activity
Research indicates that compounds containing furan derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of Schiff bases derived from furan-containing aldehydes, demonstrating enhanced antimicrobial effects against pathogens like Escherichia coli and Streptococcus pneumoniae . The complexes formed from these Schiff bases showed superior activity compared to their free forms.
Compound | Activity | Pathogen |
---|---|---|
4-(Furan-3-yl)benzaldehyde | Antimicrobial | E. coli, S. pneumoniae |
Schiff base derived from furan | Antimicrobial | Bacillus thuringiensis |
2. Antioxidant Properties
Benzaldehyde derivatives have also been studied for their antioxidant capabilities. The furan ring contributes to the electron-donating ability of the compound, which is crucial in scavenging free radicals. This property is particularly valuable in developing new therapeutic agents for oxidative stress-related diseases.
3. Cytotoxicity Studies
Cytotoxicity evaluations have been conducted on various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that certain furan-containing compounds exhibited notable cytotoxic effects, suggesting potential applications in cancer therapy .
Cell Line | Compound Tested | IC50 (µM) |
---|---|---|
MCF-7 | 4-(Furan-3-yl)benzaldehyde | 25 |
HepG2 | Furan-based Schiff base | 15 |
The biological activity of benzaldehyde, 4-(3-furanyl)- can be attributed to several mechanisms:
- Free Radical Scavenging: The furan ring enhances the ability of the compound to donate electrons, neutralizing free radicals.
- Enzyme Inhibition: Some studies suggest that benzaldehyde derivatives can inhibit key enzymes involved in pathogenic processes, thereby exerting antimicrobial effects.
- Interaction with Cellular Targets: Molecular docking studies have indicated that these compounds can bind effectively to specific proteins involved in cell cycle regulation and apoptosis .
1. Antimicrobial Efficacy
A recent study synthesized several furan-based Schiff bases and evaluated their antimicrobial activities against a panel of bacteria. The results showed that the complexation with metal ions significantly enhanced the antimicrobial properties compared to the uncomplexed ligands .
2. Cancer Cell Line Testing
In vitro tests on human colorectal carcinoma cell lines demonstrated that furan-containing aminophosphonates exhibited higher antiproliferative activity than their non-furan counterparts. This suggests a structure-activity relationship where the presence of the furan moiety plays a critical role in enhancing biological activity .
Properties
IUPAC Name |
3-(4-formylphenyl)furan-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3/c13-7-9-1-3-10(4-2-9)11-5-6-15-12(11)8-14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTMEQDWGXNUPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(OC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699116 | |
Record name | 3-(4-Formylphenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885465-98-5 | |
Record name | 3-(4-Formylphenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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